molecular formula C21H17ClN2O3S B300776 (5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B300776
M. Wt: 412.9 g/mol
InChI Key: ZJUXWPOZZYUDAG-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as CBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CBP is not fully understood. However, it has been suggested that CBP exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. CBP has also been reported to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
CBP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CBP can induce cell cycle arrest and apoptosis in cancer cells. CBP has also been reported to exhibit antibacterial and antifungal activity. In vivo studies have shown that CBP can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

CBP has several advantages for lab experiments. It is easy to synthesize and has been shown to exhibit potent activity against various cancer cell lines. CBP is also a versatile building block for the synthesis of various functional materials. However, CBP has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. CBP also has potential toxicity, which requires further investigation.

Future Directions

CBP has potential applications in various fields, and there are several future directions for research. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of CBP and its potential as a therapeutic agent for various diseases. In material science, CBP can be used as a building block for the synthesis of various functional materials with unique properties. In nanotechnology, CBP can be used as a template for the synthesis of various nanoparticles with potential applications in bioimaging and drug delivery. Further studies are also needed to investigate the toxicity and bioavailability of CBP.

Synthesis Methods

CBP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with ethyl acetoacetate and thiourea in the presence of a catalyst to produce CBP. This method has been reported to yield high purity and high yield of CBP.

Scientific Research Applications

CBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, CBP has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CBP has also been reported to possess antimicrobial, anti-inflammatory, and antioxidant properties.
In material science, CBP has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and covalent organic frameworks. CBP has also been used as a precursor for the synthesis of carbon dots, which have potential applications in bioimaging and drug delivery.
In nanotechnology, CBP has been used as a template for the synthesis of various nanoparticles, including gold and silver nanoparticles. CBP has also been reported to exhibit fluorescence properties, making it a potential candidate for the synthesis of fluorescent nanoparticles.

properties

Product Name

(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Molecular Formula

C21H17ClN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H17ClN2O3S/c1-2-11-24-20(26)18(19(25)23-21(24)28)12-14-5-9-17(10-6-14)27-13-15-3-7-16(22)8-4-15/h2-10,12H,1,11,13H2,(H,23,25,28)/b18-12+

InChI Key

ZJUXWPOZZYUDAG-LDADJPATSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C(=O)NC1=S

SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)NC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)NC1=S

Origin of Product

United States

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